molecular formula C14H17NO5 B1354057 Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate CAS No. 67706-69-8

Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate

Cat. No. B1354057
CAS RN: 67706-69-8
M. Wt: 279.29 g/mol
InChI Key: YTNLTCWHKVPONV-UHFFFAOYSA-N
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Description

Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate is a derivative of glycine having a benzyloxycarbonyl protecting group attached to the nitrogen . It is a conjugate acid of a N-benzyloxycarbonylglycinate .


Synthesis Analysis

While specific synthesis methods for Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate were not found, related compounds have been synthesized using various methods. For instance, piperidone analogs have been synthesized using a classical method involving the combination of an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate can be analyzed using various spectroscopic techniques. For instance, the FT-IR and FT-Raman spectra can be recorded, and the fundamental vibrational wavenumbers, intensities of vibrational bands, and the optimized geometrical parameters of the compound can be evaluated using DFT (B3LYP) method with 6-311++G(d,p) basis set .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate can be analyzed using various techniques. For instance, the FT-IR and FT-Raman spectra can provide information about the vibrational wavenumbers and intensities of vibrational bands .

Scientific Research Applications

Antioxidant Properties

One significant application of Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate and its derivatives is in the field of antioxidant research. For instance, Stanchev et al. (2009) investigated the antioxidant properties of 4-hydroxycoumarin derivatives, including ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate. This compound demonstrated notable scavenger activity, highlighting its potential in antioxidant applications (Stanchev et al., 2009).

Synthesis and Structural Analysis

Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate is also central to the synthesis and structural analysis of various compounds. For example, Naveen et al. (2021) described the synthesis of a novel pyrazole derivative starting from (E)-ethyl 2-benzylidene-3-oxobutanoate, and its characterization using X-ray diffraction studies and other methods (Naveen et al., 2021). Similarly, Kumar et al. (2016) synthesized ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, which was evaluated for its antimicrobial and antioxidant susceptibilities (Kumar et al., 2016).

Catalysis and Chemical Reactions

The compound is used as a precursor or intermediate in various chemical reactions. For instance, Duan et al. (2013) utilized it in the efficient synthesis of tetrahydrobenzo[g]chromene derivatives via a one-pot multicomponent reaction (Duan et al., 2013). In another study, Berbasov and Soloshonok (2003) investigated the chemoselectivity in reactions involving ethyl 4,4,4-trifluoro-3-oxobutanoate, leading to the synthesis of quinolinones (Berbasov & Soloshonok, 2003).

Bioreduction Studies

Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate is also significantin bioreduction studies. Xu et al. (2006) conducted research on the asymmetric biosynthesis of ethyl (S)-4-chloro-3-hydrobutanoate from ethyl 4-chloro-3-oxobutanoate using whole cells of Candida magnoliae. This study demonstrated the compound's utility in biocatalysis and the potential for large-scale synthesis (Xu et al., 2006).

properties

IUPAC Name

ethyl 3-oxo-4-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-2-19-13(17)8-12(16)9-15-14(18)20-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNLTCWHKVPONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437624
Record name Ethyl 4-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(benzyloxycarbonylamino)-3-oxobutanoate

CAS RN

67706-69-8
Record name Ethyl 3-oxo-4-[[(phenylmethoxy)carbonyl]amino]butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67706-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 1 liter four-necked flask were charged 50 g (0.24 mol) of N-benzyloxycarbonylglycine and 300 ml of acetonitrile in a nitrogen stream, and 39.5 g (0.24 mol) of 1,1′-carbonyldiimidazole was added thereto over 30 minutes, followed by stirring at room temperature (22 to 24° C.) for 2 hours. After cooling to 7° C., 61.0 g (0.36 mol) of potassium malonate ethyl ester was added over 5 minutes, and 23.0 g (0.24 mol) of magnesium chloride was added over 30 minutes, followed by stirring at room temperature for 30 minutes and then at 50° C. for 2 hours to complete the reaction. Acetonitrile was removed by evaporation under reduced pressure, and 550 ml of a 5% hydrochloric acid aqueous solution was added to the reaction. The mixture was extracted and washed with 180 ml of butyl acetate. The organic layer was further washed with 100 ml of a 5% hydrochloric acid aqueous solution, neutralized with 100 ml of a 8% sodium carbonate aqueous solution, and washed with 100 ml of water. The solvent was removed by evaporation under reduced pressure to yield 67.1 g (90% as purified by column chromatography) of ethyl 4-benzyloxycarbonylamino-3-oxobutyrate as liquid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step Two
Quantity
23 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RCF Jones, PA Carter, KAM Duller… - Journal of the Chemical …, 1999 - pubs.rsc.org
… N-Benzyloxycarbonylglycine 22 was converted to ethyl 4benzyloxycarbonylamino-3-oxobutanoate 23 (88%) and then, by reaction of the pyrrolidine enamine of this β-keto ester with …
Number of citations: 25 pubs.rsc.org
AV Patel, TA Crabb - Second Supplements to the 2nd Edition of Rodd's …, 1991 - Elsevier
… ) 3 = NaBH4, MeOH ' HCI'H20 ---OH II Boc ~~ Boc H HC1 (473) 1,3-Dipolar cycloaddition between the pyrrolidine enamine of ethyl 4- benzyloxycarbonylamino-3-oxobutanoate (474) …
Number of citations: 1 www.sciencedirect.com

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